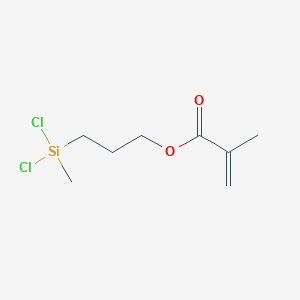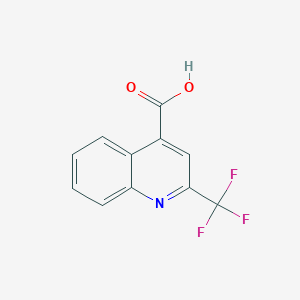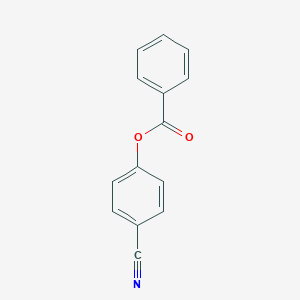
4-Cyanophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl benzoate is a chemical compound that belongs to the class of benzoate esters. It is widely used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl benzoate is not fully understood. However, it is believed to act as a fluorescent probe by binding to specific molecules and emitting light when excited by a light source. It is also believed to act as a therapeutic agent by binding to specific receptors and modulating their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyanophenyl benzoate are not well understood. However, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Cyanophenyl benzoate in lab experiments is its ability to act as a fluorescent probe, which allows for the detection of specific molecules in a sample. However, one of the main limitations is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are many future directions for the use of 4-Cyanophenyl benzoate in scientific research. One direction is the development of new therapeutic agents based on its potential as a drug target. Another direction is the development of new fluorescent probes based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-Cyanophenyl benzoate can be achieved through the reaction of 4-cyanophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction leads to the formation of the ester bond between the phenol and the benzoyl chloride, resulting in the formation of 4-Cyanophenyl benzoate.
Aplicaciones Científicas De Investigación
4-Cyanophenyl benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of various compounds, including amino acids, peptides, and proteins. It has also been used in the development of new therapeutic agents due to its potential as a drug target.
Propiedades
Número CAS |
16513-72-7 |
|---|---|
Nombre del producto |
4-Cyanophenyl benzoate |
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
(4-cyanophenyl) benzoate |
InChI |
InChI=1S/C14H9NO2/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-9H |
Clave InChI |
PRDZROBDMPYWMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Otros números CAS |
16513-72-7 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



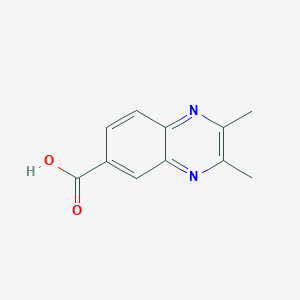
![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
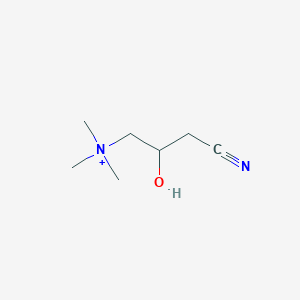
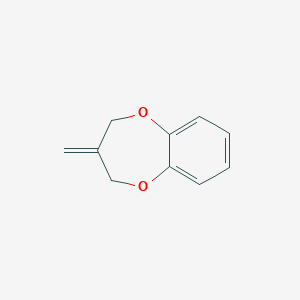
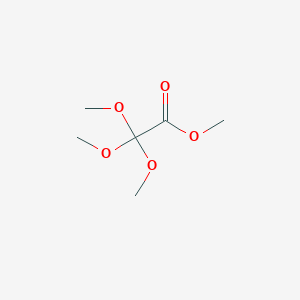

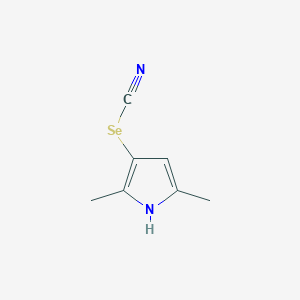
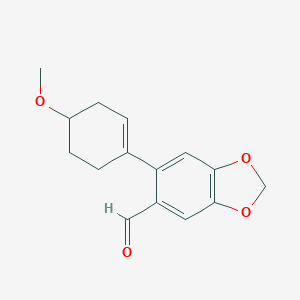
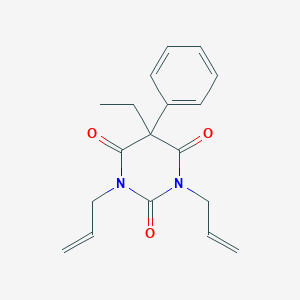
![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)

